(2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
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Overview
Description
arene, is a calixarene detergent. It is primarily used to solubilize membrane proteins, such as G-protein-coupled receptors (GPCRs). CALXGLUK is non-ionic and contains three polar glucose groups and a heptyl chain, making it insensitive to ionic strength or pH variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CALXGLUK involves multiple steps, starting with the preparation of the calixarene core. The calixarene core is functionalized with glucopyranosyl groups through a series of triazole linkages. The reaction conditions typically involve the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole rings. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of CALXGLUK follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is typically provided in a powder form and is used in aqueous solutions or buffers .
Chemical Reactions Analysis
Types of Reactions
CALXGLUK primarily undergoes solubilization reactions with membrane proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its stable structure. it can form micelles in aqueous solutions, which is crucial for its function as a detergent .
Common Reagents and Conditions
The solubilization process involves the use of aqueous solutions or buffers. CALXGLUK is soluble in water, methanol, and dimethyl sulfoxide (DMSO). The critical micelle concentration (CMC) of CALXGLUK is 0.025 mM, which is the concentration at which it forms micelles .
Major Products Formed
The primary product formed from the solubilization reaction is the protein-detergent complex. This complex stabilizes the membrane proteins in their native and functional states, allowing for further biochemical and structural studies .
Scientific Research Applications
CALXGLUK has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing reagent for membrane proteins, facilitating their purification and structural analysis.
Biology: Helps in the study of membrane protein functions and interactions.
Medicine: Aids in drug discovery projects by stabilizing therapeutic targets.
Industry: Utilized in the production of biologics and other therapeutic agents .
Mechanism of Action
CALXGLUK exerts its effects by forming micelles that encapsulate membrane proteins. The non-ionic nature and the presence of polar glucose groups allow it to interact with the hydrophobic regions of membrane proteins, stabilizing them in aqueous solutions. This interaction preserves the native structure and function of the proteins, making them suitable for further analysis .
Comparison with Similar Compounds
Similar Compounds
Digitonin: Another detergent used for solubilizing membrane proteins but has a different structure and solubilization mechanism.
Triton X-100: A non-ionic surfactant used for similar purposes but is less gentle compared to CALXGLUK.
Octyl glucoside: A non-ionic detergent with a similar application but different chemical structure
Uniqueness
CALXGLUK is unique due to its specific structure, which includes three polar glucose groups and a heptyl chain. This structure makes it highly effective in stabilizing membrane proteins without disrupting lipid membranes. Its gentle nature and high solubility in various solvents make it a preferred choice for many biochemical applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCBCRAFDAWJU-DEQIKSRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H95N9O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.